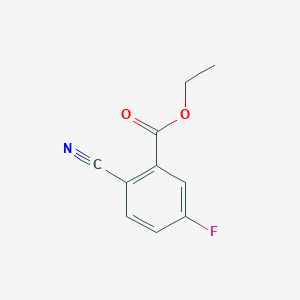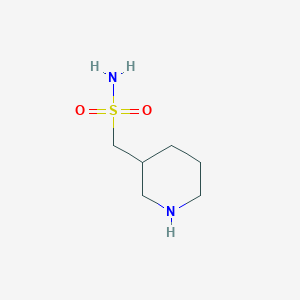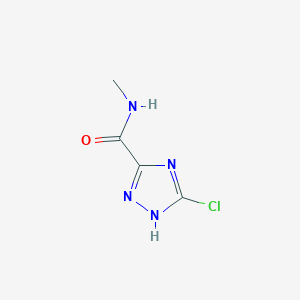![molecular formula C8H5BrN2O2 B1487731 5-ブロモ-1H-ピロロ[2,3-b]ピリジン-6-カルボン酸 CAS No. 1190322-26-9](/img/structure/B1487731.png)
5-ブロモ-1H-ピロロ[2,3-b]ピリジン-6-カルボン酸
説明
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
BCL-2阻害剤の合成
この化合物は、強力かつ選択的なBCL-2阻害剤であるベネトクラックスの合成に使用されています 。BCL-2タンパク質は細胞死(アポトーシス)を調節することが知られており、その過剰発現は多くの癌に関連しています。BCL-2を阻害することにより、ベネトクラックスは癌細胞におけるアポトーシスを誘導することが示されており、癌研究と治療において貴重なツールとなっています。
PDK1阻害剤の開発
5-ブロモ-7-アザインドール-6-カルボン酸は、PDK1(3-ホスホイノシチド依存性キナーゼ-1)の阻害剤として作用する誘導体の作成に使用されます 。PDK1は、細胞の増殖と生存を制御するシグナル伝達経路において重要な役割を果たしています。PDK1を標的とする阻害剤は、これらの経路が調節不全になっている様々な癌の治療に潜在的な応用が期待されています。
抗ウイルス研究
この化合物の誘導体は、抗ウイルス研究において有望な結果を示しています。 具体的には、ウイルス複製を阻害する化合物の開発に使用されており、新しい抗ウイルス薬の開発のための潜在的な経路を提供しています .
抗菌および抗真菌用途
研究によると、ピロロピリジン誘導体、特に5-ブロモ-7-アザインドール-6-カルボン酸から誘導されたものは、顕著な抗菌および抗真菌活性を示しています。 これは、特に抗生物質耐性の増加の時代において、新しい抗生物質および抗真菌剤の探索において貴重な存在となっています .
癌治療のためのキナーゼ阻害
5-ブロモ-7-アザインドール-6-カルボン酸の誘導体の中には、効果的なキナーゼ阻害剤であることが判明しています。キナーゼは細胞シグナル伝達において重要な役割を果たす酵素であり、その調節不全はしばしば癌に関与しています。 特定のキナーゼを阻害することで、癌細胞の増殖と生存を阻害することができます .
HIV侵入阻害剤
この化合物は、HIV侵入阻害剤として機能するインドールスルホンアミドの調製における反応物として使用されています。 これらの阻害剤は、ウイルスが宿主細胞に侵入して感染することを阻止することができ、これはHIV感染を予防し、AIDSへの進行を防ぐために重要なステップです .
創薬スキャフォールド
5-ブロモ-7-アザインドール-6-カルボン酸のアザインドールコアは、創薬においてスキャフォールドとして機能しています。 これは、ベネトクラックスやベムラフェニブなどの抗癌剤、その他治療薬など、様々な薬理活性分子に見られる一般的な構造です .
認知障害治療
この化合物の誘導体は、認知障害の潜在的な治療法として研究されています。 アザインドール部分は、これらの化合物の分子構造における重要な特徴であり、中枢神経系におけるその活性に貢献しています .
作用機序
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been found to exhibit activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds may act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have been found to inhibit the growth of tumor cells while reducing the effect on normal cells .
生化学分析
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can modulate signaling pathways that are crucial for cell growth, differentiation, and survival .
Cellular Effects
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can inhibit the migration and invasion abilities of cancer cells, thereby reducing their metastatic potential . Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types, which is a critical mechanism for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, by binding to specific kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can prevent the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, potentially affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is crucial when using this compound in preclinical studies.
Metabolic Pathways
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins can sequester 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can localize to the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, this compound can accumulate in the cytoplasm, where it influences cytoplasmic signaling pathways and metabolic processes .
特性
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSOLQOJNDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696639 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-26-9 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)



![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)




![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
